4-Butylbiphenyl

Vue d'ensemble

Description

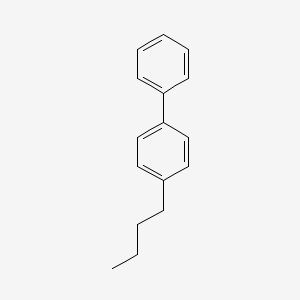

4-Butylbiphenyl, also known as 4-butyl-1,1’-biphenyl, is an organic compound with the molecular formula C16H18. It is a derivative of biphenyl where a butyl group is attached to the fourth position of one of the phenyl rings. This compound is known for its applications in various fields, including organic synthesis and materials science .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Butylbiphenyl can be synthesized through several methods. One common method involves the Friedel-Crafts alkylation of biphenyl with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H5-C6H5+C4H9ClAlCl3C6H5-C6H4-C4H9+HCl

Another method involves the hydrogenation of 4-phenylbutyrophenone using a rhodium/alumina catalyst in methanol under high pressure .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The Friedel-Crafts alkylation method is preferred due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions

4-Butylbiphenyl undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound-4’-carboxylic acid using strong oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions can convert it to 4-butylcyclohexylbenzene using hydrogen in the presence of a palladium catalyst.

Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups into the biphenyl structure.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: this compound-4’-carboxylic acid.

Reduction: 4-Butylcyclohexylbenzene.

Substitution: Various halogenated biphenyl derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

4-Butylbiphenyl has the molecular formula and a molecular weight of approximately 210.32 g/mol. Its structure consists of two phenyl rings connected by a single bond, with a butyl group attached to one of the rings. This configuration provides it with distinctive physical and chemical properties, including solubility characteristics and thermal stability.

Organic Synthesis

This compound is primarily utilized as an intermediate in organic synthesis. Its applications include:

- Metalation Reactions : It serves as a precursor for generating organolithium reagents, which are crucial for various organic transformations. For instance, it can participate in metalation reactions to produce homoallylic amines through reactions with alkyl halides .

- Catalysis : The compound has been shown to catalyze several reactions effectively. It can facilitate the reaction between chloromethyl ethyl ether and carbonyl compounds to yield hydroxyethers . Additionally, it plays a role in the reductive opening of azetidines, leading to the formation of dilithioalkylamines .

Materials Science

In materials science, this compound is explored for its potential applications in:

- Liquid Crystals : Due to its molecular structure, it exhibits properties suitable for liquid crystal displays (LCDs). Its ability to form ordered phases at specific temperatures makes it a candidate for use in electronic displays .

- Thermal Stability : The compound demonstrates good thermal stability, making it suitable for high-temperature applications in various industrial processes .

Solvent Applications

This compound is also employed as a solvent in chemical reactions. Its solubility profile allows it to dissolve various organic compounds effectively, making it useful in:

- Reactions Requiring Non-Polar Solvents : It is particularly effective for reactions that need non-polar conditions, providing an ideal medium for certain organic syntheses .

Case Study 1: Synthesis of Homoallylic Amines

A study demonstrated the use of this compound as a solvent and reagent in the synthesis of homoallylic amines via lithiation followed by nucleophilic substitution reactions. The results indicated high yields and selectivity, showcasing its effectiveness as an intermediate in complex organic synthesis pathways .

Case Study 2: Liquid Crystal Displays

Research into liquid crystal materials highlighted this compound's potential for use in LCDs due to its favorable phase transition temperatures and optical properties. The compound was incorporated into liquid crystal formulations that exhibited enhanced performance characteristics compared to traditional materials .

Mécanisme D'action

The mechanism of action of 4-Butylbiphenyl involves its interaction with various molecular targets. In chemical reactions, it acts as a substrate that undergoes transformations through electrophilic aromatic substitution, oxidation, and reduction. The pathways involved depend on the specific reaction conditions and reagents used .

Comparaison Avec Des Composés Similaires

4-Butylbiphenyl can be compared with other similar compounds such as:

4,4’-Di-tert-butylbiphenyl: This compound has two tert-butyl groups attached to the biphenyl structure, making it more sterically hindered and less reactive in certain reactions.

4-Phenylbutyrophenone: This compound has a carbonyl group, making it more reactive towards nucleophiles and reducing agents.

4-Butylcyclohexylbenzene: This compound has a cyclohexyl ring, making it more flexible and less planar compared to this compound.

The uniqueness of this compound lies in its balance of reactivity and stability, making it a versatile compound for various applications.

Activité Biologique

4-Butylbiphenyl (BBP) is an organic compound with potential applications in various fields, including materials science and biochemistry. This article explores the biological activities associated with this compound, including its toxicological effects, interactions with biological systems, and implications for human health.

Case Studies of Intoxication

A notable case study reported a rare instance of alimentary intoxication by 3,4',5,6'-tetra-tert-butylbiphenyl-2,3'-diol , a derivative of this compound. A 20-year-old male experienced severe nausea and vomiting after consuming a mead containing this compound. Despite high concentrations found in blood and urine, no significant organ damage was reported, indicating that while the compound can induce severe gastrointestinal symptoms, it may not necessarily lead to acute toxicity or organ failure. The treatment involved supportive care with antiemetics and rehydration, and the patient eventually recovered without lasting effects .

Cellular Interactions

Research has indicated that this compound can influence cellular mechanisms, particularly in melanocytes. For example, exposure to this compound has been linked to the induction of heat shock proteins (HSP70), which play a crucial role in cellular stress responses. The viability of immortalized melanocyte cell lines was significantly reduced when exposed to concentrations as low as 250 µM of this compound, highlighting its cytotoxic potential .

Table 1: Effects of this compound on Melanocyte Viability

| Concentration (µM) | Viability of PIG1 (%) | Viability of PIG3V (%) |

|---|---|---|

| 0 | 100 | 100 |

| 250 | 59.1 | 37.5 |

| 1000 | Significant decrease | Significant decrease |

The study also noted that fibroblasts exhibited less sensitivity to the compound compared to melanocytes, with significant reductions in viability occurring only at much higher concentrations (1 mM) .

The mechanisms by which this compound exerts its biological effects involve several pathways:

- Induction of Stress Responses : The compound enhances the expression of HSP70 in melanocytes, suggesting a protective response against cellular stress.

- Cytotoxicity : At elevated concentrations, it induces apoptosis in melanocytes by upregulating death receptors such as TRAILR1 and TRAILR2 while downregulating Fas receptor expression .

- Inflammatory Response : Exposure to this compound may trigger an innate immune response characterized by increased secretion of cytokines from melanocytes, potentially affecting surrounding tissues .

Propriétés

IUPAC Name |

1-butyl-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18/c1-2-3-7-14-10-12-16(13-11-14)15-8-5-4-6-9-15/h4-6,8-13H,2-3,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDZRFNMDCBTNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30891221 | |

| Record name | 4-Butylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37909-95-8 | |

| Record name | 4-Butylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037909958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Butylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-BUTYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1TY72T98FQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.